![molecular formula C20H20ClF3N2OS B2604403 (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, chloride CAS No. 1274904-21-0](/img/structure/B2604403.png)
(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, chloride
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Description
(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, chloride is a useful research compound. Its molecular formula is C20H20ClF3N2OS and its molecular weight is 428.9. The purity is usually 95%.
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Scientific Research Applications
Organic Field Effect Transistors (OFETs)
The compound has been investigated for its use in flexible organic field effect transistor (OFET) devices. Researchers synthesized three alternating copolymers based on this compound and different thiophene moieties : The compound has been investigated for its use in flexible organic field effect transistor (OFET) devices. Researchers synthesized three alternating copolymers based on this compound and different thiophene moieties: PBPT, PBPTT, and PBPDT. Among these, PBPTT exhibited remarkable properties:
- Device Performance : PBPTT-based OFETs achieved a charge carrier mobility of up to 0.27 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁴ .
Halogen Exchange Reactions
The ligand derived from this compound plays a crucial role in halogen exchange reactions. These reactions are essential in synthetic chemistry, particularly in the synthesis of various organic compounds .
Boc Protection of α,ω-Diamines
The compound has been used as a reagent for the mono-Boc protection of α,ω-diamines. Boc (tert-butoxycarbonyl) protection is a common strategy in organic synthesis to protect amino groups during chemical transformations .
Bioactive Compound Isolation
In a study focused on the Plumbago zeylanica plant, a bioactive compound was successfully extracted using ethyl acetate. This compound, identified as 2,4-Ditert-butyl phenol (2,4-DTBP) , demonstrated antifungal, antioxidant, and potential cancer-fighting properties. GC–MS analysis confirmed its presence in the plant .
properties
IUPAC Name |
4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2OS.ClH/c1-19(2,3)14-6-4-13(5-7-14)17-12-27-18(25-17)24-15-8-10-16(11-9-15)26-20(21,22)23;/h4-12H,1-3H3,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDYXIVADYXSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, chloride |
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